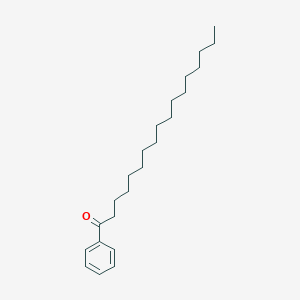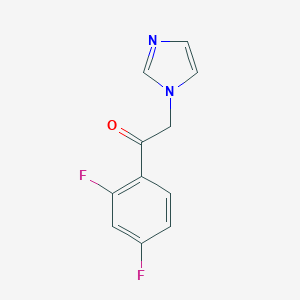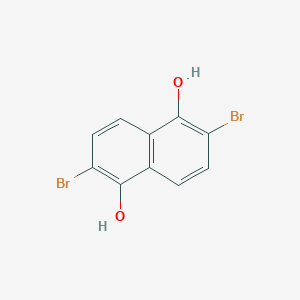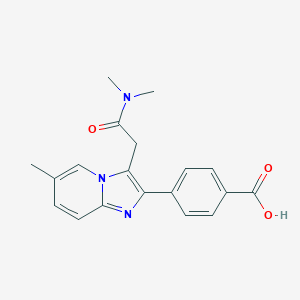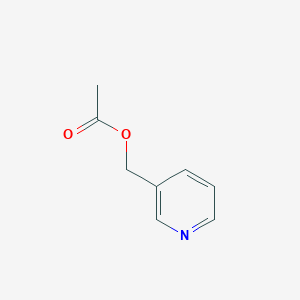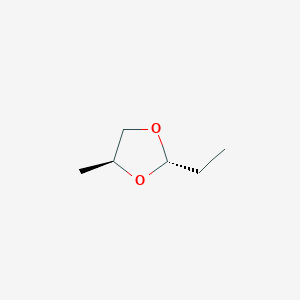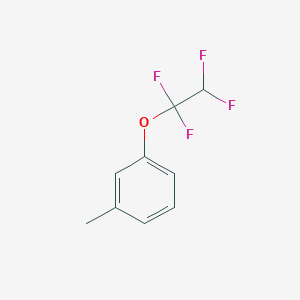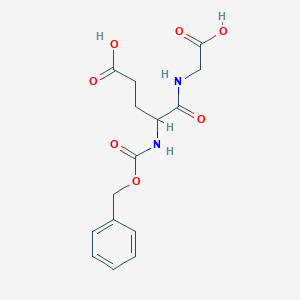
Methylcyclohexane-d14
Overview
Description
Methylcyclohexane-d14 is a deuterated form of methylcyclohexane, where all hydrogen atoms are replaced with deuterium. It has the molecular formula C7D14 and a molecular weight of 112.27 g/mol . This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its high isotopic purity and stability .
Mechanism of Action
Target of Action
It’s worth noting that deuterated compounds are often used in scientific research, particularly in nuclear magnetic resonance (nmr) studies, due to their unique properties .
Mode of Action
As a deuterated compound, it may interact with its targets in a similar manner to its non-deuterated counterpart, Methylcyclohexane . The presence of deuterium (D) instead of hydrogen (H) could potentially alter the compound’s interactions due to the kinetic isotope effect, which refers to the change in reaction rate caused by the substitution of a light isotope with a heavier one .
Biochemical Pathways
One study mentioned the dehydrogenation of methylcyclohexane over pt-based catalysts . This suggests that Methylcyclohexane-d14 might be involved in similar reactions, potentially affecting pathways related to hydrocarbon metabolism.
Pharmacokinetics
It is a liquid at room temperature with a density of 0.88 g/mL . It has a boiling point of 101 °C and a melting point of -126 °C . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a deuterated compound, it may have similar effects to its non-deuterated counterpart, Methylcyclohexane, but with potential differences due to the presence of deuterium .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its flammability and reactivity may be affected by temperature and pressure . Additionally, the compound’s stability and efficacy could be influenced by the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylcyclohexane-d14 can be synthesized through the catalytic deuteration of methylcyclohexane. The process involves the use of a deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Industrial Production Methods: The industrial production of this compound typically involves the same catalytic deuteration process but on a larger scale. The reaction is carried out in a high-pressure reactor, and the product is purified through distillation to achieve the desired isotopic purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form deuterated cyclohexane derivatives using reducing agents such as lithium aluminum deuteride (LiAlD4).
Substitution: this compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups. Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., sodium amide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum deuteride (LiAlD4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of light or heat.
Major Products Formed:
Oxidation: Deuterated alcohols, ketones, and carboxylic acids.
Reduction: Deuterated cyclohexane derivatives.
Substitution: Deuterated halides and other substituted derivatives.
Scientific Research Applications
Methylcyclohexane-d14 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in NMR spectroscopy to study the structure and dynamics of organic molecules.
Biology: It is used in the study of biological membranes and lipid bilayers due to its ability to mimic the hydrophobic environment of cell membranes.
Medicine: It is used in the development of deuterated drugs, which have improved metabolic stability and reduced toxicity.
Industry: It is used in the production of deuterated solvents and reagents for various industrial applications.
Comparison with Similar Compounds
Cyclohexane-d12: Another deuterated solvent used in NMR spectroscopy.
Hexane-d14: A deuterated form of hexane used in similar applications.
Toluene-d8: A deuterated form of toluene used as a solvent in NMR spectroscopy.
Uniqueness: Methylcyclohexane-d14 is unique due to its specific structure and properties, which make it particularly suitable for studying the dynamics and interactions of organic molecules in NMR spectroscopy. Its high isotopic purity and stability also make it a preferred choice for various scientific and industrial applications .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-(trideuteriomethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEPNZWRGJTJPN-OBYKGMMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905983 | |
| Record name | 1-(~2~H_3_)Methyl(~2~H_11_)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10120-28-2 | |
| Record name | Methylcyclohexane-d14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10120-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H14)Methylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010120282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(~2~H_3_)Methyl(~2~H_11_)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H14]methylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methylcyclohexane-d14 used to study reaction mechanisms?
A: this compound acts as a valuable isotopic tracer in deciphering reaction pathways. For instance, when mixtures of n-octane-d18/methylcyclohexane-d0 and n-octane-d0/methylcyclohexane-d14 are subjected to catalytic conversion with Pt/SiO2 and Pt/Al2O3, the deuterium distribution provides insights into the reaction mechanism. At high temperatures (482°C), the absence of deuterium exchange in the reactants but its presence in the products suggests a mechanism where reactant adsorption is the rate-limiting step. []
Q2: What unique properties of this compound make it suitable for NMR studies?
A: The presence of deuterium in this compound offers distinct advantages in Nuclear Magnetic Resonance (NMR) spectroscopy. Its use minimizes solvent signals, enhancing the visibility of signals from the compounds of interest. This is particularly useful in studies involving diffusion-ordered spectroscopy (DOSY) experiments. For example, in a study investigating halogen bond-driven aggregation, this compound was used as the solvent to monitor the formation of a halogen-bond-stabilized complex between pyridine and para-iodotetrafluoropyridine upon cooling. The deuterated solvent allowed for clear observation of the changes in diffusion coefficients of the interacting molecules. []
Q3: Can this compound be used to study hydrogen atom behavior in low-temperature glasses?
A: Yes, this compound plays a crucial role in unraveling the behavior of hydrogen atoms in low-temperature glassy matrices. Research demonstrates that while trapped hydrogen atoms can be generated by photolyzing hydrogen iodide (HI) in 3-methylheptane-d18 and this compound glasses, this is not observed in 3-methylpentane-h14 glass at 30 K. [] This finding suggests a significant influence of the matrix structure and isotopic composition on hydrogen atom trapping.
Q4: How does this compound contribute to understanding bioremediation processes?
A: this compound serves as a surrogate for methylcyclohexane in investigations focused on anaerobic hydrocarbon bioremediation. By introducing this compound into contaminated aquifers and monitoring the formation of deuterated metabolites, researchers can assess in situ biotransformation rates. This approach has revealed that anaerobic biodegradation can occur much faster in situ than suggested by laboratory studies, highlighting the importance of field-based investigations. []
Q5: How does the deuteration of methylcyclohexane affect charge trapping in irradiated systems?
A: Studies using gamma-irradiated glassy matrices of methylcyclohexane and its deuterated counterpart, this compound, provide valuable insights into isotope effects on charge trapping. Notably, a higher yield of trapped electrons (e−t) is observed in deuterated matrices compared to their protiated counterparts at 77 K. [] This difference is attributed to isotopic effects on the charge trapping and scavenging processes within the glassy matrix.
Q6: Beyond reaction mechanisms, what other physicochemical properties can be studied using this compound?
A: this compound proves beneficial in investigating the influence of pressure on dynamic solvent effects. Research employing high-pressure nuclear magnetic resonance spectroscopy, utilizing this compound as a solvent, allows for the exploration of how pressure affects the rotation rate of coordinated ethylene in organometallic compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




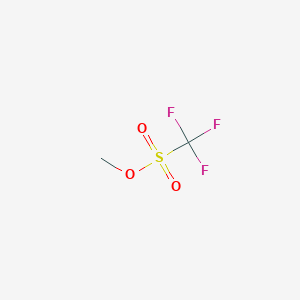
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
